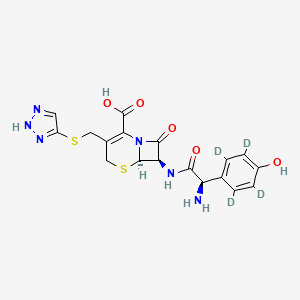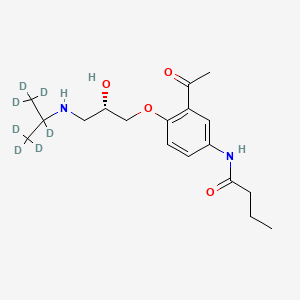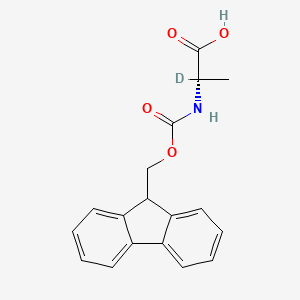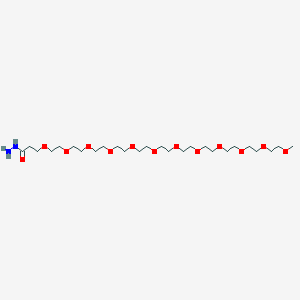
m-PEG12-Hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG12-Hydrazid ist eine auf Polyethylenglykol (PEG) basierende Verbindung, die als Linker bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) dient. Diese Verbindung zeichnet sich durch ihre hydrophile Natur aus, die die Löslichkeit der Moleküle verbessert, an die sie gebunden ist. Die Summenformel von m-PEG12-Hydrazid lautet C₂₆H₅₄N₂O₁₃ und hat ein Molekulargewicht von 602,71 g/mol.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von m-PEG12-Hydrazid beinhaltet typischerweise die Reaktion von m-PEG12-Aldehyd mit Hydrazin. Die Reaktion wird unter milden Bedingungen durchgeführt, üblicherweise bei Raumtemperatur, um den Abbau der PEG-Kette zu verhindern. Die Aldehydgruppe von m-PEG12-Aldehyd reagiert mit Hydrazin unter Bildung der Hydrazidbindung .
Industrielle Produktionsverfahren
Die industrielle Produktion von m-PEG12-Hydrazid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Das Produkt wird dann mit Techniken wie der Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Reaktionstypen
m-PEG12-Hydrazid unterliegt aufgrund des Vorhandenseins der Hydrazidgruppe hauptsächlich Substitutionsreaktionen. Es kann mit Aldehyden und Ketonen reagieren, um Hydrazone zu bilden, die in verschiedenen biochemischen Anwendungen nützlich sind.
Häufige Reagenzien und Bedingungen
Reagenzien: Aldehyde, Ketone, Hydrazin.
Bedingungen: Milde Temperaturen, typischerweise Raumtemperatur, und neutraler bis leicht saurer pH-Wert.
Geformte Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von m-PEG12-Hydrazid gebildet werden, sind Hydrazone, die stabil sind und für weitere chemische Modifikationen verwendet werden können.
Wissenschaftliche Forschungsanwendungen
m-PEG12-Hydrazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Linker bei der Synthese von PROTACs verwendet, bei denen es sich um Moleküle handelt, die für den Abbau spezifischer Proteine in Zellen entwickelt wurden.
Biologie: Erleichtert die Untersuchung von Protein-Protein-Interaktionen, indem es den selektiven Abbau von Zielproteinen ermöglicht.
Medizin: Potenzielles Einsatzgebiet in zielgerichteten Krebstherapien durch den Abbau onkogenischer Proteine.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und Medikamenten-Abgabesysteme eingesetzt, da es hydrophile Eigenschaften besitzt und die Löslichkeit verbessern kann.
Wirkmechanismus
m-PEG12-Hydrazid fungiert als Linker in PROTACs, die das Ubiquitin-Proteasom-System nutzen, um Zielproteine selektiv abzubauen. Die Hydrazidgruppe bildet eine stabile Bindung mit dem Zielprotein, wodurch das PROTAC-Molekül das Zielprotein in die Nähe einer E3-Ubiquitin-Ligase bringen kann. Dies führt zur Ubiquitinierung und anschließenden Degradation des Zielproteins durch das Proteasom .
Wirkmechanismus
m-PEG12-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The hydrazide group forms a stable linkage with the target protein, allowing the PROTAC molecule to bring the target protein in proximity to an E3 ubiquitin ligase. This results in the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
m-PEG12-Aldehyd: Enthält eine Aldehydgruppe und wird in ähnlichen Anwendungen wie m-PEG12-Hydrazid eingesetzt.
m-PEG12-Amin: Enthält eine Aminogruppe und wird zur Konjugation mit Carboxyl-haltigen Molekülen verwendet.
m-PEG12-Thiol: Enthält eine Thiolgruppe und wird zur Konjugation mit Maleimid-haltigen Molekülen verwendet.
Einzigartigkeit
m-PEG12-Hydrazid ist aufgrund seiner Hydrazidgruppe einzigartig, die eine stabile Bindung mit Aldehyden und Ketonen ermöglicht. Dies macht es besonders nützlich bei der Synthese von PROTACs und anderen Anwendungen, bei denen stabile Bindungen erforderlich sind.
Eigenschaften
Molekularformel |
C26H54N2O13 |
|---|---|
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C26H54N2O13/c1-30-4-5-32-8-9-34-12-13-36-16-17-38-20-21-40-24-25-41-23-22-39-19-18-37-15-14-35-11-10-33-7-6-31-3-2-26(29)28-27/h2-25,27H2,1H3,(H,28,29) |
InChI-Schlüssel |
AADMYTUJHWSGGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



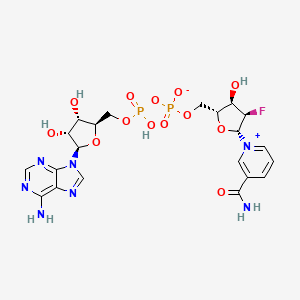

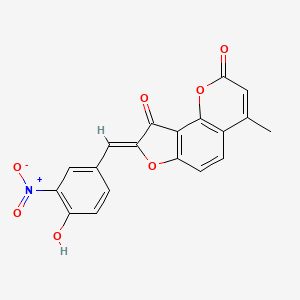
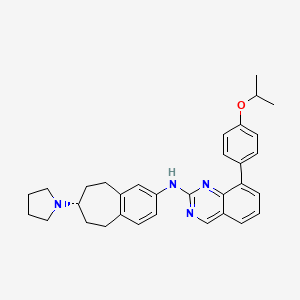



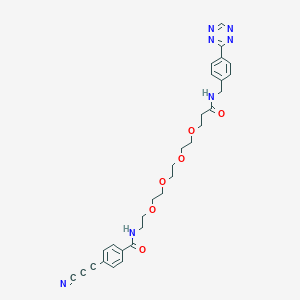

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
